(2-Bromophenyl)diphenylmethanol
Description
Structural Context within Halogenated Triarylmethanols
The structure of (2-Bromophenyl)diphenylmethanol is defined by its triarylmethanol core, which provides a rigid, three-dimensional framework, and the presence of a halogen atom. Halogenated organic compounds are widespread, finding use as solvents, synthetic starting materials, and in pharmaceuticals. wikipedia.org The specific placement of the bromine atom on the aromatic ring is crucial in defining the molecule's unique chemical behavior.
Aryl-substituted methanols, particularly diphenylmethanol (B121723) and its derivatives, are recognized as vital building blocks in modern organic synthesis. wikipedia.org Their utility stems from their role as precursors to a wide array of valuable molecules. They are integral to the manufacture of pharmaceuticals, agrochemicals, and perfumes, where they can act as key intermediates or as terminating groups in polymerization reactions. pitt.eduresearchgate.net
Notable examples of pharmaceuticals synthesized from benzhydrol scaffolds include antihistamines like diphenylhydramine, central nervous system stimulants such as modafinil, and vasodilators like cinnarizine. wikipedia.orgresearchgate.net The core structure is also found in numerous bioactive agents. google.com The versatility of these alcohols is further highlighted by their use in deoxygenative cross-coupling reactions to form new carbon-carbon bonds, a foundational technique in constructing complex molecular architectures. sciencemadness.org The development of novel catalytic methods to transform aryl alcohols into other functionalized aromatic compounds is a testament to their importance as synthetic platforms. sigmaaldrich.com
Table 1: Physicochemical Properties of Diphenylmethanol (Parent Compound)
| Property | Value |
| Chemical Formula | C₁₃H₁₂O researchgate.net |
| Molar Mass | 184.23 g·mol⁻¹ researchgate.net |
| Appearance | White crystalline solid researchgate.netacs.org |
| Melting Point | 65–67 °C guidechem.com |
| Boiling Point | 297–298 °C guidechem.com |
| Solubility in Water | Low (0.5 g/L at 20 °C) researchgate.net |
This table presents data for the parent compound, diphenylmethanol, for contextual comparison.
The substitution of a bromine atom at the ortho position (the carbon atom adjacent to the one bonded to the central methanol (B129727) carbon) has profound effects on the molecule's properties. These effects are a combination of electronic and steric factors.
Electronic Effects: Halogens like bromine are highly electronegative and exert a strong electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic substitution compared to unsubstituted benzene. google.com However, bromine also possesses lone pairs of electrons that can be donated into the aromatic pi-system via resonance. This resonance effect is weaker for bromine than for oxygen due to less efficient orbital overlap between carbon's 2p and bromine's 4p orbitals. The resonance donation primarily stabilizes positive charges at the ortho and para positions. This interplay means that while the entire ring is deactivated, the ortho and para positions are less deactivated than the meta position, making halogens ortho-para directing substituents in electrophilic aromatic substitution reactions.
Steric Effects: The presence of the relatively large bromine atom at the ortho position introduces significant steric hindrance. This bulkiness can restrict the rotation of the phenyl ring, influencing the molecule's preferred conformation. In chemical reactions, this steric bulk can hinder the approach of reagents to the hydroxyl group or the adjacent positions on the aromatic ring. Research on other ortho-substituted aryl ketones has shown that this steric effect can be so significant as to reverse the enantioselectivity of asymmetric reactions, demonstrating its powerful role in dictating the three-dimensional outcome of a chemical transformation. nih.gov
Table 2: Summary of Effects of Ortho-Bromine Substitution
| Effect Type | Description | Consequence |
| Electronic (Inductive) | Strong electron-withdrawal from the aromatic ring. | Deactivation of the ring towards electrophilic attack. google.com |
| Electronic (Resonance) | Weak electron-donation to the ortho and para positions. | Directs incoming electrophiles to ortho/para positions; stabilizes intermediates. |
| Steric | The large size of the bromine atom crowds the reaction center. | Influences molecular conformation; can hinder reagent approach and alter reaction selectivity. nih.gov |
Contemporary Research Focus on Brominated Triarylmethanol Derivatives
Modern research involving brominated triarylmethanol derivatives and related structures is largely centered on leveraging their unique properties for new applications in materials science and synthetic chemistry. The introduction of bromine atoms into molecular frameworks is a known strategy to modify their photophysical properties. For instance, in triarylmethane dyes, bromination can lead to a bathochromic (red) shift in light absorption and an increase in lipophilicity, which are desirable traits for applications in photodynamic therapy. Similarly, studies on other brominated aromatic systems have shown enhanced performance in areas like antibacterial activity.
A significant area of contemporary focus is the use of brominated aryl compounds as coupling partners in advanced catalytic reactions. The development of methods for the cross-electrophile coupling of aryl halides (including bromides) with alcohols represents a powerful strategy for forming C(sp³)–C(sp²) bonds. sciencemadness.org These reactions are highly valuable as they allow for the construction of complex molecules from readily available starting materials. Research in this area seeks to expand the scope and functional group tolerance of these transformations, with sterically hindered ortho-substituted substrates often serving as challenging and informative test cases for new catalytic systems.
Structure
3D Structure
Properties
IUPAC Name |
(2-bromophenyl)-diphenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO/c20-18-14-8-7-13-17(18)19(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGRKBUHJZBWKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00536132 | |
| Record name | (2-Bromophenyl)(diphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00536132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61593-02-0 | |
| Record name | (2-Bromophenyl)(diphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00536132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromophenyl Diphenylmethanol
Grignard-Based Approaches to Substituted Triarylmethanols
The Grignard reaction is a cornerstone of organic synthesis, renowned for its efficacy in forming carbon-carbon bonds. numberanalytics.comlibretexts.org This reaction involves an organomagnesium halide, known as a Grignard reagent, which acts as a potent nucleophile. masterorganicchemistry.com The synthesis of (2-Bromophenyl)diphenylmethanol is a classic application of this reaction.
The Grignard reagent required for this synthesis, phenylmagnesium bromide, is typically prepared in situ, meaning it is generated in the reaction vessel and used immediately. nih.gov This is achieved by reacting an aryl halide, such as bromobenzene (B47551), with magnesium metal in an anhydrous ether solvent, like diethyl ether or tetrahydrofuran (B95107) (THF). numberanalytics.comcerritos.edu The ether solvent is crucial as it stabilizes the organomagnesium compound. cerritos.edu
The reaction is initiated by adding the aryl halide to a suspension of magnesium turnings in the ether. cerritos.edu The observation of bubbles on the magnesium surface and a cloudy appearance of the mixture are indicators that the reaction has commenced. cerritos.edu
Once the Grignard reagent is formed, it serves as a powerful nucleophile, with the carbon atom bonded to magnesium carrying a partial negative charge. youtube.com This nucleophilic carbon readily attacks the electrophilic carbon of a carbonyl group. libretexts.org
To synthesize this compound, the phenylmagnesium bromide is reacted with a suitable diaryl ketone precursor. In a direct synthesis, this would be (2-bromophenyl)(phenyl)methanone. The nucleophilic phenyl group from the Grignard reagent adds to the carbonyl carbon of the ketone, forming a tetrahedral magnesium alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate, typically by adding a dilute aqueous acid, yields the final tertiary alcohol product. libretexts.org
An analogous synthesis, highlighting the versatility of this method, involves the reaction of a Grignard reagent with (2-chlorophenyl)(phenyl)methanone to produce the corresponding (2-chlorophenyl)diphenylmethanol (B1676089). This demonstrates that the methodology is applicable to a range of halogenated benzophenone (B1666685) derivatives.
The stoichiometry of the reactants is a critical factor in the success of the Grignard reaction. Typically, a slight excess of the Grignard reagent is used to ensure complete conversion of the ketone.
Furthermore, Grignard reagents are highly reactive towards protic solvents, such as water, and even atmospheric moisture. cerritos.eduodinity.com The presence of water will quench the Grignard reagent, converting it to an alkane and rendering it ineffective for the desired nucleophilic addition. masterorganicchemistry.com Therefore, all glassware must be scrupulously dried, and anhydrous solvents must be used to maintain a water-free environment throughout the reaction. libretexts.org
Several parameters can be adjusted to optimize the yield and selectivity of the Grignard reaction. numberanalytics.com
| Parameter | Effect on Reaction | Common Practices |
| Temperature | Controlling the temperature can minimize side reactions and improve yields. numberanalytics.com Grignard reactions are often conducted at low to moderate temperatures. numberanalytics.com | The reaction is often initiated at room temperature and may be cooled if it becomes too vigorous. |
| Solvent | The choice of solvent can significantly impact the stability and reactivity of the Grignard reagent. numberanalytics.comnumberanalytics.com | Diethyl ether and tetrahydrofuran (THF) are the most common solvents due to their ability to solvate and stabilize the Grignard reagent. numberanalytics.com |
| Stirring | Efficient stirring ensures good contact between the reactants, which is essential for optimizing the reaction rate. numberanalytics.com | A magnetic stirrer is typically used to ensure the reaction mixture is well-homogenized. |
| Addition Rate | Slow, controlled addition of the ketone to the Grignard reagent solution helps to manage the exothermic nature of the reaction and prevent the formation of byproducts. libretexts.org | The ketone, dissolved in an anhydrous ether, is added dropwise to the Grignard reagent. |
A common side reaction in the synthesis of triarylmethanols is the formation of biphenyl (B1667301), which results from the coupling of unreacted bromobenzene with the Grignard reagent. libretexts.org This side reaction is favored by higher concentrations of bromobenzene and increased reaction temperatures. libretexts.org Careful control of the reaction conditions can help to minimize the formation of this impurity.
Nucleophilic Addition of Organometallic Reagents to Ketone Precursors
Alternative Carbon-Carbon Bond Formation Strategies for Arylmethanols
While the Grignard reaction is a powerful and widely used method, other strategies for forming carbon-carbon bonds can also be employed for the synthesis of arylmethanols. One such alternative is the tandem arylation/oxidation of diarylmethanes. This method involves the palladium-catalyzed arylation of the weakly acidic C-H bond of a diarylmethane with an aryl bromide, followed by in-situ oxidation of the resulting triarylmethane to the corresponding carbinol. nih.gov This approach offers the advantage of using less reactive organometallic reagents and can be performed under milder conditions. nih.gov
Transition-Metal-Catalyzed Arylation of Carbonyl Compounds
Transition-metal-catalyzed reactions, particularly those involving palladium, have become a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. nih.govmdpi.comnih.gov These methods offer a powerful means to construct the this compound framework.
Palladium-Catalyzed Addition Reactions with Aryl Boron Compounds
A prominent method for the synthesis of this compound involves the palladium-catalyzed addition of an aryl boronic acid to a carbonyl compound. Specifically, the reaction between 2-bromophenylboronic acid and benzophenone, or alternatively, phenylboronic acid and 2-bromobenzophenone (B80453), can yield the desired product. This transformation is a variation of the well-established Suzuki-Miyaura cross-coupling reaction. mdpi.comresearchgate.netyoutube.comyoutube.com
The reaction typically proceeds in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) or a palladium(0) complex, and a suitable ligand. organic-chemistry.orgorganic-chemistry.org A base is generally required to facilitate the transmetalation step in the catalytic cycle. researchgate.net The reaction is valued for its functional group tolerance and generally mild conditions. organic-chemistry.orgresearchgate.net
Table 1: Examples of Palladium-Catalyzed Arylation for Diaryl-/Triarylmethanol Synthesis
| Aryl Boronic Acid | Carbonyl Compound | Catalyst System | Base | Solvent | Yield (%) |
| Arylboronic Acids | Aldehydes | PdCl2 / P(1-Nap)3 | K2CO3 | THF | Good to Excellent organic-chemistry.org |
| Phenylboronic Acid | Bromoanisole | Pd(η3-1-PhC3H4)(η5-C5H5) / PPh3 | - | - | High acs.org |
| Phenylboronic Acid | 4-Bromoacetophenone | Cyclometallated Palladium Compounds | K2CO3 | THF/H2O | Varies mdpi.com |
This table presents examples of similar palladium-catalyzed reactions to illustrate the general conditions and potential yields.
Catalyst Design and Ligand Effects in Cross-Coupling Methodologies
The efficiency and selectivity of palladium-catalyzed cross-coupling reactions are highly dependent on the nature of the catalyst and the ligands employed. mdpi.comacs.org The ligand plays a crucial role in stabilizing the palladium center, influencing its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. youtube.com
For the synthesis of sterically hindered triarylmethanols like this compound, the choice of a bulky and electron-rich phosphine (B1218219) ligand can be critical. Such ligands can promote the reductive elimination step, leading to higher yields of the desired product. The design of specialized ligands and catalyst systems continues to be an active area of research to improve the scope and efficiency of these transformations. mdpi.comacs.org
Reductive Methods for Benzophenone Derivatives
An alternative and straightforward approach to this compound involves the reduction of the corresponding ketone, 2-bromobenzophenone. This method is attractive due to the commercial availability of the starting ketone.
The reduction of the carbonyl group in 2-bromobenzophenone to a hydroxyl group can be achieved using various reducing agents. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol. youtube.com This method is generally high-yielding and proceeds under mild conditions. Another reducing system that can be employed is aluminum isopropoxide in isopropanol, known as the Meerwein-Ponndorf-Verley reduction. prepchem.com
Table 2: Reductive Methods for Ketones to Alcohols
| Ketone | Reducing Agent | Solvent | Yield (%) |
| Benzophenone | Sodium Borohydride | Methanol | High youtube.com |
| Benzophenone | Aluminum Isopropoxide | 2-Propanol | - prepchem.com |
This table provides examples of reducing agents used for the synthesis of diphenylmethanol (B121723), which are applicable to the reduction of 2-bromobenzophenone.
Direct Bromination Strategies on Unsubstituted Diphenylmethanol Scaffolds
Instead of building the molecule with the bromine atom already in place, it is also possible to introduce the bromine atom onto the diphenylmethanol core through electrophilic aromatic substitution.
Regioselective Ortho-Bromination of Activated Aromatic Systems
The hydroxyl group of diphenylmethanol is an activating group and an ortho, para-director for electrophilic aromatic substitution. However, achieving regioselective ortho-bromination can be challenging due to the potential for substitution at the para-position and polysubstitution. mdpi.comnih.gov The steric hindrance around the ortho-positions in diphenylmethanol can influence the regioselectivity of the bromination reaction.
Recent advances have demonstrated that the use of specific directing groups or catalysts can enhance the selectivity for ortho-bromination. rsc.org For instance, palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective halogenation of aromatic compounds. rsc.orgorganic-chemistry.org
Utilizing N-Bromosuccinimide (NBS) with Acid Catalysis
A common and convenient method for the bromination of activated aromatic rings is the use of N-bromosuccinimide (NBS) as a bromine source. tandfonline.comyoutube.comnsf.gov NBS is a crystalline solid that is easier and safer to handle than liquid bromine. The reactivity of NBS can be enhanced by the use of an acid catalyst. tandfonline.comyoutube.comnsf.govacs.org
The acid catalyst, such as hydrochloric acid or p-toluenesulfonic acid, protonates the carbonyl group of NBS, making the bromine atom more electrophilic and thus more reactive towards the electron-rich aromatic ring. tandfonline.comyoutube.com The choice of solvent and reaction conditions can also influence the outcome of the reaction, with reports of highly regioselective ortho-bromination of phenols in solvents like methanol. mdpi.comnih.govresearchgate.net
Table 3: Conditions for Aromatic Bromination using NBS
| Substrate | Brominating Agent | Catalyst/Additive | Solvent | Key Feature |
| Activated Aromatic Substrates | NBS | 1 M HCl | Acetone (B3395972) | High yields tandfonline.com |
| Acetanilide | NBS | Catalytic HCl | Acetonitrile (B52724) | High yield youtube.com |
| Phenolic Compounds | NBS | 10 mol % para-TsOH | Methanol | Selective mono ortho-bromination mdpi.comnih.gov |
| Arylacetamides | N-halosuccinimides | Palladium(II) | - | Regioselective ortho-halogenation rsc.org |
This table showcases various conditions for aromatic bromination using NBS, highlighting the role of catalysts and solvents in achieving desired selectivity.
Bromination with Ammonium (B1175870) Bromide and Oxidants (e.g., Oxone)
A contemporary and environmentally conscious approach to the synthesis of brominated aromatic compounds involves the use of ammonium bromide (NH₄Br) as the bromine source in conjunction with an oxidant, such as Oxone (potassium peroxymonosulfate). organic-chemistry.orgorganic-chemistry.org This method is considered a greener alternative to traditional bromination techniques that often employ hazardous molecular bromine. organic-chemistry.orgorganic-chemistry.org The reaction typically proceeds at ambient temperatures and offers high yields and regioselectivity without the need for a metal catalyst. organic-chemistry.orgorganic-chemistry.org
The underlying mechanism of this oxidative bromination is believed to involve the in situ generation of a reactive brominating species from the oxidation of bromide ions by Oxone. researchgate.net This process is advantageous as it avoids the direct handling of corrosive and toxic liquid bromine and often leads to the formation of a single major product, simplifying purification. scribd.com Research has shown this method to be effective for a variety of activated aromatic compounds, producing monobrominated products in good to excellent yields. organic-chemistry.org
While specific studies on the direct bromination of a triphenylmethanol (B194598) core to yield this compound using this exact system are not extensively detailed in the provided results, the principles of brominating activated aromatic rings are well-established. organic-chemistry.orgorganic-chemistry.org The phenyl rings in a triphenylmethanol structure would be activated towards electrophilic substitution.
Table 1: Key Features of Bromination using Ammonium Bromide and Oxone
| Feature | Description | Reference |
| Bromine Source | Ammonium Bromide (NH₄Br) | organic-chemistry.orgorganic-chemistry.org |
| Oxidant | Oxone (2KHSO₅·KHSO₄·K₂SO₄) | organic-chemistry.orgorganic-chemistry.org |
| Key Advantages | Environmentally friendly, avoids molecular bromine, high yield and regioselectivity, mild reaction conditions. | organic-chemistry.orgorganic-chemistry.orgscribd.com |
| Reaction Mechanism | In situ generation of a reactive brominating species. | researchgate.net |
Solvent Influence on Reaction Selectivity and Efficiency
The choice of solvent plays a critical role in the success of the oxidative bromination of aromatic compounds using ammonium bromide and Oxone, significantly impacting both the reaction's selectivity and efficiency. organic-chemistry.org Studies have systematically investigated the effects of different solvents on this reaction.
Methanol and acetonitrile have been identified as superior solvents for achieving high selectivity. organic-chemistry.org In these solvents, the reaction tends to favor the formation of a specific isomer, which is a crucial consideration for targeted synthesis. organic-chemistry.org For instance, in many cases, para-substitution is predominantly observed. scribd.com Acetonitrile, in particular, has been noted as a good solvent for the selective production of brominated aromatic compounds. researchgate.net
On the other hand, while water can be used as a solvent and may lead to faster reaction times, it often results in lower para-selectivity. organic-chemistry.org A mixture of methanol and water (1:1) has also been shown to be an effective solvent system, providing a balance of reactivity and selectivity. organic-chemistry.org The selection of the optimal solvent is therefore a key parameter to be optimized based on the specific substrate and desired outcome.
Table 2: Influence of Solvent on Bromination with NH₄Br and Oxone
| Solvent | Effect on Reaction | Reference |
| Methanol | Superior selectivity. | organic-chemistry.org |
| Acetonitrile | Good selectivity. | researchgate.netorganic-chemistry.org |
| Water | Faster reaction times, but lower para-selectivity. | organic-chemistry.org |
| Methanol-Water (1:1) | Effective system with a balance of properties. | organic-chemistry.org |
Purification and Isolation Techniques for Brominated Arylmethanols
Following the synthesis of this compound, regardless of the method employed, a purification step is essential to isolate the desired product from any unreacted starting materials, reagents, and byproducts. For brominated aromatic compounds, standard purification techniques in organic chemistry are typically employed.
Column chromatography over silica (B1680970) gel is a very common and effective method for the purification of brominated organic molecules. scribd.com This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (a solvent or mixture of solvents). The choice of the eluent system (e.g., n-hexane/ethyl acetate) is crucial for achieving good separation. chemicalbook.com
After purification, the identity and purity of the product are confirmed using various analytical methods. These typically include ¹H NMR spectroscopy and mass spectrometry to verify the structure and molecular weight of the compound. scribd.com
Chemical Reactivity and Transformative Reactions of 2 Bromophenyl Diphenylmethanol
Reactions Involving the Tertiary Alcohol Functional Group
The tertiary alcohol group in (2-Bromophenyl)diphenylmethanol is a key site for several important chemical transformations, including dehydration, conversion to halides, oxidation, and various derivatizations.
Dehydration Reactions to Form Olefins
The acid-catalyzed dehydration of this compound represents a direct route to the corresponding olefin, 1-(2-bromophenyl)-2,2-diphenylethene. This elimination reaction typically proceeds under acidic conditions, where the hydroxyl group is protonated to form a good leaving group (water). Subsequent departure of the water molecule generates a stable tertiary carbocation, which is then deprotonated to form the alkene.
The general mechanism for the acid-catalyzed dehydration of a tertiary alcohol involves:
Protonation of the hydroxyl group: The alcohol oxygen acts as a Lewis base, abstracting a proton from the acid catalyst.
Loss of water: The protonated hydroxyl group departs as a water molecule, forming a tertiary carbocation.
Deprotonation: A base (such as the conjugate base of the acid catalyst or a solvent molecule) removes a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1-(4-Bromophenyl)-1,2,2-triphenylethanol | p-Toluenesulfonic acid (PTSA), Toluene, Reflux | 1-(4-Bromophenyl)-1,2,2-triphenylethylene | 20% | organic-chemistry.org |
Conversion to Halide Derivatives (e.g., via Thionyl Chloride for analogous compounds)
The hydroxyl group of this compound can be replaced by a halogen, such as chlorine, to form the corresponding halide derivative, (2-bromophenyl)diphenylmethyl chloride. A common reagent for this transformation is thionyl chloride (SOCl₂). The reaction of alcohols with thionyl chloride is a widely used method for the synthesis of alkyl chlorides.
The mechanism of this reaction can vary depending on the reaction conditions. In the absence of a base like pyridine, the reaction often proceeds with retention of configuration through an SNi (internal nucleophilic substitution) mechanism masterorganicchemistry.comlibretexts.org. However, when pyridine is added, the mechanism typically shifts to an SN2 pathway, resulting in an inversion of configuration masterorganicchemistry.comchadsprep.comchemistrysteps.commasterorganicchemistry.com. For a tertiary alcohol like this compound, which cannot undergo a classic backside SN2 attack, the reaction likely proceeds through a carbocation intermediate, especially in the presence of pyridine which can facilitate the formation of a better leaving group.
A general procedure for the chlorination of an alcohol using thionyl chloride involves the dropwise addition of thionyl chloride to a solution of the alcohol, often in a solvent like dichloromethane (DCM) researchgate.net. The reaction may require heating to proceed to completion researchgate.net.
| Starting Material Type | Reagent | Solvent | General Conditions | Reference |
|---|---|---|---|---|
| Primary and Secondary Alcohols | SOCl₂, Pyridine | DCM | Dropwise addition of SOCl₂, often with heating | chadsprep.comchemistrysteps.comresearchgate.net |
| Tertiary Alcohols | SOCl₂ | Neat or in a non-polar solvent | Often proceeds via an SNi mechanism or carbocation formation | masterorganicchemistry.comlibretexts.org |
Oxidation to Corresponding Ketones
The oxidation of tertiary alcohols to ketones is generally challenging because it requires the cleavage of a carbon-carbon bond, unlike the oxidation of primary and secondary alcohols which involves the breaking of a C-H bond. However, under specific conditions, this compound can be oxidized to its corresponding ketone, 2-bromobenzophenone (B80453).
Various oxidizing agents have been employed for the oxidation of alcohols, including chromium(VI) reagents and potassium permanganate (KMnO₄) vanderbilt.eduwikipedia.orgresearchgate.netresearchgate.netlibretexts.orglibretexts.orgsemanticscholar.orgscirp.org.
Chromium(VI) Reagents: Reagents like chromic acid (Jones reagent), pyridinium chlorochromate (PCC), and pyridinium dichromate (PDC) are powerful oxidizing agents vanderbilt.eduwikipedia.orgresearchgate.netlibretexts.org. While they are highly effective for primary and secondary alcohols, their application to tertiary alcohols is less common and can lead to degradation of the molecule.
Potassium Permanganate (KMnO₄): This strong oxidizing agent can oxidize a wide range of organic compounds libretexts.orgsemanticscholar.orgscirp.org. Under harsh conditions (e.g., heat, extreme pH), it can cleave C-C bonds and could potentially oxidize this compound to 2-bromobenzophenone, although side reactions and over-oxidation are significant concerns.
The oxidation of a related compound, diphenylmethanol (B121723), to benzophenone (B1666685) has been successfully achieved using bromamine T in aqueous acetic acid, a reaction catalyzed by mineral acids . This suggests that similar N-haloamine reagents could be effective for the oxidation of this compound.
| Starting Material | Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|---|
| Diphenylmethanol | Bromamine T | Aqueous acetic acid, mineral acid catalyst | Benzophenone |
Derivatization Reactions (e.g., Esterification, Etherification)
The hydroxyl group of this compound can be derivatized to form esters and ethers.
Esterification: The formation of an ester from a tertiary alcohol can be challenging due to steric hindrance. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is often not efficient for tertiary alcohols libretexts.org. More effective methods for esterifying sterically hindered alcohols include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP), a process known as the Steglich esterification organic-chemistry.orgresearchgate.netnih.govyoutube.comsynarchive.com. This method allows for the formation of esters under milder conditions. For example, reacting this compound with acetic anhydride in the presence of a catalytic amount of DMAP would be a plausible route to synthesize (2-Bromophenyl)diphenylmethyl acetate (B1210297).
Etherification: The synthesis of ethers from tertiary alcohols is also complicated by steric hindrance, which can favor elimination reactions. The Williamson ether synthesis, a common method for preparing ethers, involves the reaction of an alkoxide with an alkyl halide. Due to the steric bulk around the hydroxyl group of this compound, its conversion to the corresponding alkoxide followed by reaction with a primary alkyl halide like methyl iodide might be slow and could lead to competing elimination reactions. Alternative methods for the synthesis of hindered ethers may be required.
| Reaction Type | Reagents | General Conditions | Product Type | Reference |
|---|---|---|---|---|
| Esterification (Steglich) | Carboxylic acid, DCC, DMAP | Anhydrous solvent (e.g., DCM), room temperature | Ester | organic-chemistry.orgresearchgate.netnih.govyoutube.comsynarchive.com |
| Etherification (Williamson) | Strong base (to form alkoxide), primary alkyl halide | Anhydrous solvent, may require heating | Ether | - |
Reactivity of the Aromatic Rings
The three aromatic rings of this compound are susceptible to electrophilic aromatic substitution, a fundamental class of reactions in organic chemistry.
Electrophilic Aromatic Substitution on Non-Brominated Phenyl Moieties
The two unsubstituted phenyl rings of this compound can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts alkylation and acylation total-synthesis.comnih.govstudysmarter.co.ukbeilstein-journals.orgyoutube.comyoutube.comvanderbilt.eduresearchgate.netnih.govyoutube.com. The regioselectivity of these reactions is governed by the electronic and steric effects of the substituents on the benzene ring.
In this compound, the diphenylmethyl group attached to the unsubstituted phenyl rings is an activating group. It is an ortho, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the carbon atom connecting the phenyl ring to the central carbinol carbon total-synthesis.comstudysmarter.co.ukyoutube.comvanderbilt.edu. This is due to the electron-donating nature of the alkyl group, which stabilizes the carbocation intermediate (the arenium ion) formed during the substitution at these positions.
For example, in a nitration reaction using a mixture of nitric acid and sulfuric acid, the nitro group would be expected to add primarily to the para position of the unsubstituted phenyl rings, with some substitution at the ortho positions. The para product is often favored due to reduced steric hindrance compared to the ortho positions.
| Reaction | Electrophile | Directing Effect of the Triphenylmethyl Group | Major Product(s) | Reference |
|---|---|---|---|---|
| Nitration | NO₂⁺ | ortho, para-directing | para-nitro substituted product | total-synthesis.comstudysmarter.co.ukyoutube.comvanderbilt.edu |
| Friedel-Crafts Acylation | R-C=O⁺ | ortho, para-directing | para-acyl substituted product | nih.govbeilstein-journals.orgresearchgate.net |
Reactivity of the Bromine Substituent
The bromine atom on the phenyl ring is a key functional handle, enabling a wide array of transformative reactions. Its reactivity is central to the utility of this compound as a building block in the synthesis of more complex molecules.
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.org The bromine substituent of this compound makes it an excellent substrate for these transformations. researchgate.net
Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. diva-portal.orglibretexts.org It is a widely used method for forming biaryl structures. libretexts.org The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronate species and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The process typically requires a palladium catalyst and a base. wikipedia.org The reaction mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product. wikipedia.orgyoutube.com
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org The Sonogashira coupling is invaluable for synthesizing aryl alkynes, which are important intermediates in pharmaceuticals and materials science. beilstein-journals.org
Negishi Coupling: The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent, catalyzed by a palladium or nickel complex. openochem.orgwikipedia.orgorganic-chemistry.org A key advantage of the Negishi reaction is the high reactivity and functional group tolerance of organozinc compounds. openochem.orgwikipedia.org This reaction is a powerful method for creating C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. wikipedia.org
Below is a table summarizing these key cross-coupling reactions.
| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |
| Suzuki-Miyaura | Organoboron Compound | Pd catalyst, Base | C(sp²)-C(sp²) |
| Heck | Alkene | Pd catalyst, Base | C(sp²)-C(sp²) |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C(sp²)-C(sp) |
| Negishi | Organozinc Compound | Pd or Ni catalyst | C(sp²)-C(sp²), C(sp²)-C(sp³), C(sp²)-C(sp) |
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via an addition-elimination pathway. chemistrysteps.comlibretexts.org For this reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs), usually positioned ortho and/or para to the leaving group. wikipedia.orgchemistrysteps.com
In the case of this compound, the molecule itself lacks the necessary strong EWGs to readily undergo SNAr. The hydroxyl and phenyl groups are not sufficiently electron-withdrawing to activate the ring for nucleophilic attack. Therefore, direct SNAr reactions on this compound are generally unfavorable under standard conditions. For SNAr to be a viable pathway, the molecule would first need to be modified to include potent activating groups, such as nitro groups, at the ortho or para positions relative to the bromine atom.
The bromine substituent is readily converted into highly reactive organometallic reagents, which can then be used to form new carbon-carbon bonds with a variety of electrophiles.
Lithium-Halogen Exchange: This is a rapid and efficient method for preparing organolithium compounds from organic halides. wikipedia.org The reaction of this compound with an alkyllithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures results in the exchange of the bromine atom for a lithium atom. ethz.ch This exchange is typically very fast, often faster than proton transfer, allowing for the formation of the aryllithium species even in the presence of the acidic hydroxyl proton, provided that at least two equivalents of the alkyllithium reagent are used. wikipedia.orgharvard.edu The resulting organolithium intermediate is a powerful nucleophile and base.
Grignard Reagent Formation: The Grignard reagent is formed by reacting this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.educerritos.edu This reaction converts the aryl bromide into an organomagnesium halide (R-MgBr). athabascau.ca Grignard reagents are strong nucleophiles and bases that react with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide. miracosta.edulibretexts.org However, the presence of the acidic hydroxyl group in this compound is problematic for Grignard reagent formation, as the Grignard reagent would be quenched by the alcohol. Therefore, the hydroxyl group must be protected with a suitable protecting group before the formation of the Grignard reagent.
Reductive debromination is the process of removing the bromine atom and replacing it with a hydrogen atom. This transformation can be achieved through various methods. One common approach is catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source. organic-chemistry.org This method is often effective for the selective reduction of aryl halides. organic-chemistry.org Other methods for reductive dehalogenation include the use of reducing agents like tin hydrides or zinc dust in the presence of an acid. The choice of method depends on the other functional groups present in the molecule and the desired reaction conditions.
Intermolecular and Intramolecular Reaction Pathways
The dual reactivity of the hydroxyl group and the bromine substituent in this compound allows for a variety of both intermolecular and intramolecular reactions.
Intermolecular reactions typically involve the separate reaction of the two functional groups. For example, the hydroxyl group could be alkylated or acylated, followed by a palladium-catalyzed cross-coupling reaction at the bromine position. This sequential functionalization allows for the construction of complex molecules in a controlled, stepwise manner.
Intramolecular reactions offer pathways to cyclic structures. A common strategy involves converting the hydroxyl group into a nucleophile or the bromine-bearing carbon into an electrophile (or vice versa) and then inducing cyclization. For instance, after converting the bromine to an organolithium or Grignard reagent, intramolecular reaction with a suitably placed electrophile on a modified hydroxyl group could lead to ring formation. Conversely, the hydroxyl group could be converted into a leaving group, and an intramolecular nucleophilic attack from a group introduced via the bromine's position could form a cyclic ether. A prominent example is the intramolecular Heck reaction, where a tethered alkene can react with the aryl bromide moiety to form carbocyclic or heterocyclic ring systems. Another possibility is the Parham cyclization, where a lithium-halogen exchange generates an aryllithium that can then attack an internal electrophile tethered to the original molecule. wikipedia.org
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise structure of (2-Bromophenyl)diphenylmethanol in solution. One- and two-dimensional NMR experiments reveal the chemical environment and connectivity of each proton and carbon atom.
The ¹H NMR spectrum of this compound provides detailed information about the different types of protons and their neighboring atoms. The spectrum is characterized by distinct regions corresponding to the aromatic, benzylic, and hydroxyl protons.
The aromatic protons of the three phenyl rings typically resonate in the downfield region between 7.0 and 7.8 ppm. Due to the substitution pattern, these signals present as a complex series of multiplets. The proton-proton (H-H) coupling constants (J-values) for aromatic protons are typically in the range of 7-9 Hz for ortho-coupling, 2-3 Hz for meta-coupling, and <1 Hz for para-coupling. organicchemistrydata.org The specific chemical shifts and splitting patterns are influenced by the electronic effects of the bromine atom and the diphenylmethanol (B121723) moiety. The benzylic proton (CH-OH) is expected to appear as a singlet around 5.8-6.0 ppm. youtube.com The hydroxyl (-OH) proton signal is typically a broad singlet, and its chemical shift can vary depending on the sample concentration and solvent.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | 7.0 - 7.8 | Multiplet (m) |
| Benzylic Proton (-CH -OH) | ~5.8 - 6.0 | Singlet (s) |
| Hydroxyl Proton (-OH ) | Variable | Broad Singlet (br s) |
Note: Predicted values are based on data for analogous compounds like diphenylmethanol and brominated derivatives. rsc.orgrsc.orgnist.gov
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment, allowing for the identification of quaternary, methine, and aromatic carbons.
The carbinol carbon (C-OH) is expected to have a chemical shift in the range of 75-80 ppm. rsc.org The carbon atom directly bonded to the bromine (C-Br) is anticipated to resonate around 122 ppm. The remaining aromatic carbons will appear in the typical range of 120-150 ppm. rsc.orgchegg.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Carbinol Carbon (C -OH) | 75 - 80 |
| Aromatic Carbon (C -Br) | ~122 |
| Aromatic Carbons (C -H, quat. C ) | 120 - 150 |
Note: Predicted values are based on data for analogous compounds. rsc.orgchegg.comorganicchemistrydata.org
COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For this compound, COSY would reveal the connectivity between adjacent protons on each of the three aromatic rings, helping to assign the signals within each spin system.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.eduprinceton.edu This technique would definitively link each aromatic proton signal to its corresponding carbon signal and confirm the assignment of the benzylic C-H group.
NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netprinceton.edu This is particularly useful for determining the preferred conformation and stereochemistry of the molecule by showing through-space interactions between protons on the different phenyl rings.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds.
The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. chegg.com Aromatic C-H stretching vibrations typically appear as a group of weaker bands between 3000 and 3100 cm⁻¹. The presence of the aromatic rings is further confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region. A strong C-O stretching band for the secondary alcohol is expected around 1000-1200 cm⁻¹. nist.govnist.gov The C-Br stretch is typically observed in the fingerprint region, often between 500 and 600 cm⁻¹. nist.gov
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
| Alcohol | O-H Stretch | 3200 - 3600 (broad) |
| Aromatic | C-H Stretch | 3000 - 3100 |
| Aromatic | C=C Stretch | 1450 - 1600 |
| Secondary Alcohol | C-O Stretch | 1000 - 1200 |
| Bromo-Aromatic | C-Br Stretch | 500 - 600 |
Note: Data based on spectra of analogous compounds like diphenylmethanol and p-bromobenzhydrol. nist.govchegg.com
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, which is used to confirm the elemental composition of this compound. The calculated exact mass for C₁₉H₁₅BrO, considering the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁶O), serves as a reference.
Beyond the molecular ion peak, the mass spectrum reveals a characteristic fragmentation pattern that offers further structural proof. Common fragmentation pathways for this molecule would include the loss of a water molecule ([M-H₂O]⁺) from the molecular ion. Cleavage of the C-C bonds adjacent to the carbinol carbon can lead to the formation of stable fragment ions, such as the diphenylmethyl cation or the bromophenyl cation. nih.gov The isotopic signature of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes) would result in a characteristic pair of peaks (M and M+2) for all bromine-containing fragments, which is a definitive indicator of its presence.
Electronic Absorption (UV-Vis) and Circular Dichroism (CD) Spectroscopy for Chromophoric and Chiral Analysis
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, specifically within the phenyl chromophores. This compound is expected to exhibit absorption bands in the UV region, typically below 300 nm, which are characteristic of the π → π* transitions of the aromatic rings. nist.govresearchgate.net
Since the central carbinol carbon is a stereocenter, this compound is a chiral molecule. When resolved into its individual enantiomers, it will be active in Circular Dichroism (CD) spectroscopy. CD measures the differential absorption of left- and right-circularly polarized light. nih.gov The CD spectrum provides information about the three-dimensional structure and absolute configuration of a chiral molecule. The shape and sign of the CD bands are highly sensitive to the spatial arrangement of the chromophores. rsc.org For a molecule like this, with multiple interacting chromophores and conformational flexibility, the CD spectrum can be complex. rsc.org The absolute configuration of an enantiomer is typically assigned by comparing the experimental CD spectrum with that predicted by theoretical calculations. researchgate.net
X-ray Crystallography for Solid-State Molecular Conformation and Packing
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed elucidation of molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the packing of molecules in the crystal lattice. While the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases, analysis of closely related compounds, such as other brominated diphenyl derivatives and the parent compound diphenylmethanol, offers significant insights into its expected solid-state characteristics.
Detailed research findings on analogous structures reveal recurring motifs and interactions that are likely to govern the crystal packing of this compound. The presence of a bulky bromine atom at the ortho position of one of the phenyl rings is expected to introduce significant steric hindrance, influencing the torsional angles between the phenyl rings and the central carbinol carbon.
Molecular Conformation
The conformation of triaryl- and diarylmethanols in the solid state is largely determined by the steric and electronic effects of the substituents on the aromatic rings. In the parent compound, diphenylmethanol, the two phenyl rings adopt a twisted conformation relative to each other to minimize steric strain. For this compound, the ortho-bromo substituent will likely enforce a more pronounced twist.
Intermolecular Interactions and Crystal Packing
The packing of this compound molecules in a crystal is expected to be driven by a combination of weak intermolecular forces. The hydroxyl group is a key functional group capable of forming hydrogen bonds, which are among the strongest of the non-covalent interactions.
In the crystal structures of various substituted diphenylmethanols, O-H···O hydrogen bonds are a common feature, often leading to the formation of dimers or polymeric chains. cam.ac.uk For instance, in some diphenylmethanol derivatives, molecules are linked into chains by intermolecular C-H···π interactions. lookchem.com
The bromine atom can also participate in intermolecular interactions. Halogen bonding, where the bromine atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophile, is a possibility. More commonly, weaker interactions such as C-Br···π and Br···H contacts are observed. lookchem.comresearchgate.net Analysis of the Hirshfeld surface of similar brominated organic molecules indicates that H···H, C···H/H···C, and Br···H/H···Br interactions are significant contributors to the crystal packing. researchgate.net
The interplay of these various interactions—hydrogen bonding, van der Waals forces, and potential halogen bonds—will ultimately determine the most stable crystalline form.
Illustrative Crystallographic Data from a Related Compound
To illustrate the type of data obtained from an X-ray crystallographic study, the crystallographic parameters for a related compound, 3-(2-bromophenyl)-1,5-di-p-tolylpentane-1,5-dione, are presented below. researchgate.net This compound features the same 2-bromophenyl group, providing a model for the steric and electronic influence of this moiety.
Table 1: Crystal Data and Structure Refinement for 3-(2-bromophenyl)-1,5-di-p-tolylpentane-1,5-dione researchgate.net
| Parameter | Value |
| Empirical Formula | C₂₅H₂₃BrO₂ |
| Formula Weight | 435.35 g/mol |
| Temperature | 293 K |
| Wavelength | 1.54184 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 9.6229(7) Å |
| b | 21.7953(16) Å |
| c | 10.9104(6) Å |
| α | 90° |
| β | 109.330(7)° |
| γ | 90° |
| Volume | 2159.3(3) ų |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | 1.338 Mg/m³ |
| Absorption Coefficient | 2.899 mm⁻¹ |
| F(000) | 904 |
Table 2: Selected Dihedral Angles for 3-(2-bromophenyl)-1,5-di-p-tolylpentane-1,5-dione researchgate.net
| Plane 1 | Plane 2 | Dihedral Angle (°) |
| Benzene ring (C1–C6) | p-methylphenyl ring (C10–C15) | 88.248(1) |
| Benzene ring (C1–C6) | p-methylphenyl ring (C19–C24) | 76.726(1) |
| Plane (C17–C19) | Plane (C8–C10) | 85.739(3) |
The data in these tables highlight the precise structural information that can be obtained. The unit cell dimensions define the repeating unit of the crystal, while the dihedral angles quantify the three-dimensional shape of the molecule. In this example, the large dihedral angles indicate a highly non-planar molecular conformation, a feature that would also be expected for this compound due to the ortho-bromo substituent.
Computational and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule, governed by its electron distribution. nih.gov Methods like Density Functional Theory (DFT) form the bedrock of these investigations, providing a balance between accuracy and computational cost for molecules of this size. uchicago.edu
Density Functional Theory (DFT) is a widely used quantum chemical method to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and its corresponding electronic energy. nih.gov For (2-Bromophenyl)diphenylmethanol, DFT calculations would typically involve selecting a functional (e.g., B3LYP, PBE) and a basis set (e.g., 6-31G(d,p), aug-cc-pVDZ) to solve the electronic structure problem.
The optimization process systematically alters the molecular geometry to find the lowest energy conformation. This provides precise data on bond lengths, bond angles, and dihedral angles. For instance, the calculation would define the C-Br bond length, the C-O bond of the alcohol group, and the spatial orientation of the three phenyl rings relative to each other. The steric hindrance caused by the ortho-bromine atom significantly influences the final optimized geometry, particularly the dihedral angles of the bromophenyl ring relative to the central carbinol carbon.
| Parameter | Bond/Angle | Typical Value (from DFT) |
|---|---|---|
| Bond Length | C-Br | ~1.90 Å |
| Bond Length | C-OH | ~1.43 Å |
| Bond Length | C-C (aromatic) | ~1.40 Å |
| Bond Angle | C-C-Br | ~120° |
| Bond Angle | C-C(OH)-C | ~111° |
Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). numberanalytics.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com
For this compound:
HOMO : The HOMO is expected to be localized primarily on the electron-rich π-systems of the two unsubstituted phenyl rings, as these are typically the most electron-donating regions in such structures.
LUMO : The LUMO is likely to have significant contributions from the antibonding σ* orbital of the C-Br bond and the π* orbitals of the bromophenyl ring. This suggests that the molecule could act as an electron acceptor at the brominated ring, particularly in reactions involving nucleophilic attack.
The energies of these orbitals, EHOMO and ELUMO, can be used to calculate global reactivity descriptors. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.govnumberanalytics.com
Table 2: Illustrative Frontier Molecular Orbital Data Note: The values below are representative for similar aromatic alcohol structures and are intended for illustrative purposes.
| Parameter | Description | Typical Energy (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 |
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule by mapping the electrostatic potential onto the electron density surface. researchgate.net It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
In an MEP map of this compound:
Negative Potential (Red/Yellow) : These regions are associated with high electron density and are prone to electrophilic attack. They would be concentrated around the oxygen atom of the hydroxyl group due to its lone pairs, and across the π-faces of the phenyl rings.
Positive Potential (Blue) : These regions are electron-deficient and susceptible to nucleophilic attack. A significant area of positive potential is expected on the hydrogen atom of the hydroxyl group. Crucially, a region of positive potential, known as a σ-hole , is anticipated on the bromine atom along the extension of the C-Br bond. This σ-hole is a key feature that enables halogen bonding. capes.gov.br
Transition state (TS) theory is used to study the energy barriers and mechanisms of chemical reactions. researchgate.net By computationally modeling the high-energy transition state structure that connects reactants to products, chemists can predict reaction rates and understand mechanistic pathways. scm.com
For this compound, TS calculations could elucidate reactions such as:
Nucleophilic Substitution (SN1 type) : The formation of the corresponding benzhydryl cation via the loss of the hydroxyl group (after protonation) would be a key reaction. Calculations could model the transition state for the C-O bond cleavage.
Nucleophilic Substitution on the Aromatic Ring : While less common, the displacement of the bromide by a strong nucleophile could be studied.
Reactions involving Halogen Bonding : The transition state for the formation of a complex with a Lewis base could be calculated to quantify the interaction strength.
Computational studies on similar systems, like nucleophilic substitutions on benzyl (B1604629) bromides, have shown that the structure of the transition state (e.g., loose or tight) is highly dependent on substituents and the solvent environment. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Dynamics
While quantum calculations focus on static structures, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. nih.govresearchgate.net An MD simulation would reveal the conformational flexibility of this compound, particularly the rotation of the three phenyl rings around their bonds to the central carbon.
By simulating the molecule in a solvent like water or an organic solvent, MD can provide insights into:
The preferred conformations in solution.
The timescale of conformational changes.
The solvent's influence on the molecule's structure and dynamics.
The stability of intermolecular interactions, such as hydrogen bonds from the hydroxyl group to solvent molecules.
The simulation would likely show that the phenyl rings are constantly rotating, but certain orientations are more stable due to a balance of steric repulsion and non-covalent interactions.
Theoretical Studies on Halogen Bonding Interactions
The presence of the C-Br bond makes this compound a potential halogen bond donor. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile like an oxygen or nitrogen atom. umich.edu This occurs due to the aforementioned σ-hole, an anisotropic region of positive electrostatic potential on the halogen. capes.gov.br
Theoretical studies can quantify the strength and nature of these interactions. By modeling a complex between this compound and a Lewis base (e.g., acetone (B3395972), pyridine), computational methods can:
Calculate the interaction energy of the halogen bond.
Determine the geometry of the complex, specifically the C-Br···O/N angle (which is typically close to 180°) and the Br···O/N distance.
Studies on substituted bromobenzenes interacting with acetone show that electron-withdrawing substituents on the aromatic ring enhance the positive character of the σ-hole, leading to stronger halogen bonds. capes.gov.br Conversely, electron-donating groups would weaken this interaction.
Analysis of Sigma-Hole Characteristics and Interaction Strength
A key feature of halogenated aromatic compounds is the phenomenon of the sigma-hole. This refers to an electron-deficient region on the halogen atom, opposite the carbon-halogen covalent bond. This region can act as a Lewis acid, enabling it to participate in non-covalent interactions known as halogen bonds. For this compound, the bromine atom would possess such a sigma-hole, making it a potential halogen bond donor.
Theoretical calculations, such as Density Functional Theory (DFT), can be employed to model the electrostatic potential surface of the molecule. This would allow for the visualization and quantification of the sigma-hole on the bromine atom. The strength of potential halogen bonds with various Lewis bases (e.g., the oxygen of the hydroxyl group in another molecule, or solvent molecules) could then be calculated. These calculations would provide insights into the energetics and geometries of these interactions, which are crucial for understanding the compound's behavior in condensed phases.
Influence of Halogen Bonds on Supramolecular Assembly
Halogen bonding is a significant directional force in crystal engineering and supramolecular chemistry. nih.gov In the solid state, the sigma-hole on the bromine atom of this compound could interact with electron-rich sites on neighboring molecules, such as the hydroxyl group or the π-systems of the phenyl rings. These interactions can guide the self-assembly of the molecules into well-defined one-, two-, or three-dimensional structures. rsc.orgnih.gov
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods are invaluable for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide theoretical chemical shift values. nih.gov These calculated shifts, when compared to experimental data, can help assign the signals in the NMR spectrum to specific atoms in the molecule. For this compound, this would be particularly useful for assigning the carbons and protons of the three distinct phenyl rings. Software can also be used to predict NMR spectra, which is helpful when a pure product spectrum is unavailable. chegg.com
Interactive Data Table: Predicted vs. Experimental Chemical Shifts
While specific experimental data for this compound is not provided here, the following table illustrates how predicted and experimental NMR data would be compared.
| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Difference (ppm) |
| C1 | |||
| C2 (C-Br) | |||
| ... | |||
| C (carbinol) |
Note: The table is a template. Actual values would be populated from computational and experimental results.
IR Frequencies: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an infrared (IR) spectrum. By calculating the harmonic vibrational frequencies, researchers can identify the characteristic stretching and bending modes of the functional groups in this compound, such as the O-H stretch of the hydroxyl group and the C-Br stretch.
In Silico Approaches to Molecular Design and Virtual Screening (as a methodology)
The principles of in silico drug discovery involve using computational methods to identify and optimize potential drug candidates. youtube.com This methodology can be broadly applied to compounds like this compound to explore their potential as scaffolds for new therapeutic agents.
Molecular Docking: A primary technique in virtual screening is molecular docking. This method predicts the preferred orientation of a molecule when bound to a specific protein target. nih.gov For example, if a therapeutic target has been identified, a library of compounds derived from the this compound scaffold could be docked into the active site of the protein. The docking scores would provide an estimate of the binding affinity, helping to prioritize which derivatives to synthesize and test experimentally.
Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to interact with a specific biological target. The structure of this compound, with its hydroxyl group (hydrogen bond donor/acceptor), multiple aromatic rings (hydrophobic and π-stacking interactions), and a halogen atom (potential for halogen bonding), provides a rich set of features for developing pharmacophore models.
ADMET Prediction: In silico tools can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. nih.gov By calculating parameters such as water solubility, membrane permeability, and potential for metabolism by cytochrome P450 enzymes, researchers can assess the "drug-likeness" of this compound derivatives early in the design process. This helps to filter out compounds that are likely to have poor pharmacokinetic profiles.
Interactive Data Table: In Silico ADMET Profile
This table demonstrates the type of data generated in an in silico ADMET study.
| Property | Predicted Value | Optimal Range |
| Molecular Weight ( g/mol ) | < 500 | |
| LogP (octanol/water) | -0.4 to +5.6 | |
| Hydrogen Bond Donors | ≤ 5 | |
| Hydrogen Bond Acceptors | ≤ 10 | |
| Polar Surface Area (Ų) | < 140 |
Note: This is a template for illustrative purposes.
Through these computational methodologies, a deeper understanding of the physicochemical properties and potential biological activities of this compound and its derivatives can be achieved, guiding further experimental investigation.
Applications of 2 Bromophenyl Diphenylmethanol As a Building Block in Synthetic Chemistry and Materials Science
Role as a Versatile Precursor in Complex Organic Synthesis
The strategic placement of the bromine atom and the hydroxyl group allows (2-Bromophenyl)diphenylmethanol to serve as a powerful precursor in the assembly of complex molecular frameworks. The aryl bromide provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation, while the hydroxyl group can be used for further functionalization or as a directing group.
Synthesis of Functionalized Triphenylmethane (B1682552) and Diphenylmethane (B89790) Derivatives
This compound is an excellent starting material for the synthesis of functionalized triarylmethane and diphenylmethane derivatives. The triphenylmethane core is a key structural motif in many dyes and functional materials. The presence of the bromine atom on one of the phenyl rings allows for selective modification through various cross-coupling reactions.
For instance, palladium-catalyzed reactions such as the Suzuki or Stille coupling can be employed to introduce a third, distinct aryl or heteroaryl group at the ortho-position, thereby constructing a functionalized, unsymmetrical triphenylmethane scaffold. The steric bulk of the diphenylmethyl group influences the conformation of the resulting products. Furthermore, the hydroxyl group can be converted into other functionalities either before or after the cross-coupling step, adding another layer of molecular diversity. This synthetic strategy provides a controlled, stepwise route to complex triarylmethanes that would be difficult to access through traditional methods like Friedel-Crafts alkylation.
Below is a representative table of synthetic transformations using this compound to access these derivatives.
| Reaction Type | Reagents | Product Class | Significance |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Functionalized Triphenylmethane | Introduction of diverse aryl groups for tuning electronic and photophysical properties. |
| Grignard Reaction | Mg, then electrophile (e.g., ArCHO) | Functionalized Triphenylmethanol (B194598) | Formation of a triarylmethanol core with specific ortho-substituents. |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | o-Amino-functionalized Triphenylmethane | Installation of nitrogen-based functionalities for applications as ligands or in materials. |
| Reduction of -OH group | Reducing agent (e.g., H₂/Pd) | Functionalized Diphenylmethane | Access to diphenylmethane structures while retaining the reactive bromo- handle for further synthesis. |
Intermediate in the Construction of Advanced Organic Scaffolds (e.g., Heterocyclic Systems, Polycyclic Aromatic Compounds)
The bifunctional nature of this compound makes it a valuable intermediate for building more complex molecular topologies, including heterocyclic systems and polycyclic aromatic compounds (PAHs).
Heterocyclic Systems: The compound can be a precursor to various heterocyclic structures. For example, a synthetic pathway analogous to those used for similar chloro-derivatives can be envisioned where the hydroxyl group is first converted to a leaving group. Subsequent reaction with a dinucleophile can lead to the formation of a new ring. Intramolecular reactions, such as a palladium-catalyzed C-O or C-N coupling, can also be employed to cyclize the molecule and form oxygen- or nitrogen-containing heterocycles fused to the aromatic framework.
Polycyclic Aromatic Compounds: The aryl bromide functionality is a key feature for synthesizing extended polycyclic aromatic systems. Through intramolecular or intermolecular cyclization strategies, such as palladium-catalyzed C-H activation or Suzuki coupling with a suitable difunctional coupling partner, the diphenylmethanol (B121723) unit can be incorporated into larger, rigid PAH frameworks. This approach is instrumental in creating tailored PAHs with specific electronic properties for materials science applications.
Preparation of Ligands for Catalysis
Arylphosphine compounds are a cornerstone of modern catalysis, serving as ligands that modulate the activity and selectivity of transition metal catalysts. This compound serves as a precursor for the synthesis of specialized phosphine (B1218219) ligands.
The bromine atom can be readily substituted with a phosphine group, most commonly through a lithiation-phosphination sequence. This involves a lithium-halogen exchange followed by quenching with a chlorophosphine, such as chlorodiphenylphosphine (ClPPh₂), to yield a phosphine-functionalized triphenylmethanol derivative. The resulting molecule combines the bulky triphenylmethyl scaffold with a coordinating phosphine group, characteristics often sought in ligands designed for challenging cross-coupling reactions. The hydroxyl group can also play a role, potentially acting as a hemilabile coordinating group that can reversibly bind to the metal center, influencing the catalytic cycle.
Contributions to Advanced Materials Development
The structural attributes of this compound—namely its bulk, aromatic nature, and dual functional handles—make it an attractive building block for the synthesis of high-performance organic materials.
Precursor in the Synthesis of Organic Light-Emitting Diode (OLED) Materials
The development of efficient and stable materials for OLEDs is a major focus of materials science. Building blocks containing bromo-phenyl groups are common in the synthesis of OLED intermediates and final materials nbinno.com. This compound is a valuable precursor for creating molecules used as emitters or hosts in OLED devices, including those that function via thermally activated delayed fluorescence (TADF) kyoto-u.ac.jpnih.govresearchgate.netfrontiersin.orgresearchgate.net.
The compound's utility lies in several key features:
Synthetic Handle: The bromo- group allows for coupling with electron-accepting or electron-donating moieties to construct the donor-acceptor (D-A) structures often required for TADF emitters kyoto-u.ac.jp. For example, it can be coupled with triazine-based cores, which are strong electron acceptors, to form advanced OLED intermediates nbinno.com.
Steric Bulk: The non-planar, bulky diphenylmethanol group helps to suppress intermolecular π–π stacking in the solid state. This minimizes aggregation-caused quenching (ACQ), a phenomenon that can drastically reduce the luminescence efficiency of organic materials, leading to higher photoluminescent quantum yields (PLQY) in thin films nih.gov.
Tunability: The core structure can be further modified at the hydroxyl position or on the unsubstituted phenyl rings to fine-tune the material's electronic properties, such as its HOMO/LUMO energy levels, to optimize charge injection and transport in an OLED device researchgate.netmdpi.comnih.gov.
The table below outlines the role of structural features derived from this compound in OLED materials.
| Structural Feature | Role in OLED Material | Desired Outcome |
| (2-Bromophenyl) Group | Reactive site for coupling with acceptor/donor units. | Creation of D-A architectures for TADF emitters or hole-transport materials (HTMs). |
| Diphenylmethanol Group | Provides steric hindrance. | Prevents molecular aggregation and enhances solid-state luminescence efficiency. |
| -OH Group | Site for secondary functionalization. | Fine-tuning of solubility, energy levels, and film-forming properties. |
Future Research Directions
Development of More Efficient and Sustainable Synthetic Routes
The classical synthesis of (2-Bromophenyl)diphenylmethanol typically involves a Grignard reaction between a phenylmagnesium halide and 2-bromobenzophenone (B80453), or the reaction of 2-bromophenylmagnesium bromide with benzophenone (B1666685). wikipedia.org While effective, these methods often present challenges related to reagent preparation and waste generation. Future research should focus on developing more streamlined and environmentally benign synthetic pathways.
One promising approach is the refinement of Friedel-Crafts alkylation reactions. Research has shown that diphenylmethanol (B121723) derivatives can be synthesized directly from substituted benzenes and chloroform (B151607) using a catalyst like aluminum chloride, followed by hydrolysis. nih.gov Future work could optimize this method for 2-bromobenzene derivatives, potentially using solid acid catalysts or milder Lewis acids to improve yields, reduce waste, and simplify purification.
Another avenue involves the catalytic reduction of 2-bromobenzophenone. Traditional methods use stoichiometric reducing agents like sodium borohydride (B1222165). wikipedia.org Future investigations should explore catalytic transfer hydrogenation, which employs catalysts like nickel or palladium complexes with a safe hydrogen donor, offering a greener alternative to methods that use pressurized hydrogen gas or metal hydrides.
Exploration of Novel Catalytic Transformations Mediated by the Bromine Substituent
The bromine atom on the phenyl ring is a versatile functional group for a wide array of cross-coupling reactions. This represents a significant area for future exploration, enabling the synthesis of a diverse library of complex triarylmethanol derivatives. The steric hindrance around the bromine atom, caused by the adjacent diphenylmethyl group, may present challenges but also offers opportunities for developing highly selective catalysts.
Future research should systematically investigate the application of various palladium-catalyzed cross-coupling reactions, such as:
Suzuki Coupling: Reaction with boronic acids to form C-C bonds, creating tetra-aryl methanol (B129727) structures.
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to novel ligands or pharmaceutically relevant scaffolds.
The development of specialized phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) catalysts will be crucial to overcome the steric hindrance and achieve high reaction efficiency under mild conditions.
Table 1: Potential Catalytic Transformations for this compound
| Reaction Name | Reagent Type | Bond Formed | Potential Product Structure |
|---|---|---|---|
| Suzuki Coupling | Aryl/Vinyl Boronic Acid | C-C | Biaryl-substituted diphenylmethanol |
| Heck Coupling | Alkene | C-C | Alkene-substituted diphenylmethanol |
| Sonogashira Coupling | Terminal Alkyne | C-C | Alkyne-substituted diphenylmethanol |
| Buchwald-Hartwig Amination | Amine (Primary/Secondary) | C-N | Amine-substituted diphenylmethanol |
| Stille Coupling | Organostannane | C-C | Aryl/Vinyl-substituted diphenylmethanol |
Application in Stereoselective Synthesis and Chiral Induction
While this compound itself is achiral, it serves as a valuable precursor for creating chiral molecules. The development of methods for the enantioselective reduction of 2-bromobenzophenone would provide access to chiral this compound, a potentially valuable building block.
Furthermore, derivatives of diphenylmethanol containing heterocyclic rings have been successfully used as chiral solvating agents for NMR enantiodiscrimination. rsc.orgnih.gov Future research could involve modifying this compound to create novel chiral ligands or catalysts. The bromine atom provides a handle for introducing a chiral auxiliary or a secondary binding site, which could be instrumental in asymmetric catalysis. For instance, a recent study demonstrated the use of (2-bromophenyl)(phenyl)methanol (B3037768) in the synthesis of a chiral sulfinyl compound, highlighting its utility as a precursor in stereoselective reactions. semanticscholar.org The development of asymmetric syntheses using this compound could lead to the creation of enantiomerically pure products with applications in pharmaceuticals and materials science. researchgate.netrsc.org
Advanced Mechanistic Studies using In Situ Spectroscopic Techniques
A deeper understanding of the reaction mechanisms involved in both the synthesis and subsequent transformations of this compound is essential for process optimization. Future research should employ advanced in situ spectroscopic techniques, such as ReactIR (infrared spectroscopy), Raman spectroscopy, and process NMR, to monitor reactions in real-time.
These techniques can provide valuable kinetic and mechanistic data, identifying reactive intermediates and transition states that are not observable through traditional offline analysis. nih.gov For example, in situ spectroscopy could be used to study the kinetics of Friedel-Crafts alkylations, the mechanism of catalytic cross-coupling reactions, or the interactions during chiral recognition events. This detailed mechanistic insight will enable the rational design of more efficient catalysts and the precise control of reaction conditions to maximize yield and selectivity.
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production
To meet potential industrial demand, the translation of synthetic routes for this compound from traditional batch processing to continuous flow chemistry and automated platforms is a critical future direction. acm.orgnih.gov Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and the potential for higher yields and purity. thieme-connect.depharmtech.comthieme.de
Future work should focus on adapting the most promising synthetic routes for use in flow reactors. uc.pt This could involve using packed-bed reactors with immobilized catalysts for cross-coupling reactions or developing multi-step continuous processes where intermediates are generated and consumed in a seamless sequence. nih.gov The integration of automated synthesis platforms, which use robotic systems to perform reactions, purifications, and analyses, could further accelerate the discovery of new derivatives and the optimization of reaction conditions. chemrxiv.orgmit.edu
Table 2: Comparison of Synthesis Platforms for this compound Production
| Feature | Batch Synthesis | Flow Chemistry | Automated Synthesis |
|---|---|---|---|
| Scalability | Difficult; requires larger vessels | Easier; run for longer times | High-throughput screening |
| Safety | Higher risk with large volumes | Inherently safer; small volumes | Safer for repetitive tasks |
| Process Control | Limited (temperature, stirring) | Precise control of parameters | High precision and reproducibility |
| Heat/Mass Transfer | Often inefficient | Highly efficient | Variable, depends on setup |
| Reproducibility | Can be variable | High | Very High |
| Ideal Application | Lab-scale discovery | Process development, manufacturing | Rapid screening, library synthesis |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing (2-Bromophenyl)diphenylmethanol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Grignard reactions using brominated aryl precursors. For example, a bromophenyl-substituted starting material (e.g., 2-(2-bromophenyl)acetic acid) can undergo esterification and subsequent alkylation or reduction steps . The Grignard method often requires anhydrous solvents (e.g., ether) and controlled stoichiometry to avoid side reactions. However, yields may be suboptimal (~56%) due to impurities, as seen in analogous diphenylmethanol syntheses . Optimizing catalysts (e.g., Pd/C for reductions) and purification techniques (recrystallization, column chromatography) can improve outcomes.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of HPLC (for quantifying impurities, detection limit ~0.02 μg/mL) and spectroscopic methods:
- FTIR/Raman : Identify functional groups (e.g., C-Br stretch at ~550 cm⁻¹, hydroxyl peaks).
- NMR : Confirm substitution patterns (e.g., aromatic protons in the 2-bromophenyl group) .
- Melting Point Analysis : Compare experimental values (e.g., 66.5–67.5°C) with literature to assess purity .
Q. What physical and chemical properties make this compound suitable for further functionalization?
- Methodological Answer : The bromine atom at the 2-position enhances electrophilic substitution reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). The hydroxyl group allows derivatization via esterification or oxidation. Steric hindrance from the diphenylmethyl group may slow reactions, requiring polar aprotic solvents (e.g., DMF) .
Advanced Research Questions
Q. How can discrepancies between experimental and theoretical yields be resolved in the synthesis of this compound?
- Methodological Answer : Contradictions often arise from side reactions (e.g., over-reduction or incomplete quenching of Grignard reagents). To troubleshoot:
- TLC/GC-MS : Monitor intermediate formation and byproducts.
- Kinetic Studies : Vary reaction time/temperature to identify optimal conditions.
- Isotopic Labeling : Trace loss pathways (e.g., using deuterated solvents) .
- Example: Lower-than-expected yields (56% vs. theoretical) in Grignard syntheses may stem from moisture contamination or magnesium activation issues .
Q. What strategies enhance the enantioselectivity of this compound derivatives for pharmacological studies?
- Methodological Answer : Employ chiral catalysts (e.g., palladium complexes) or enantioselective reducing agents (e.g., CBS reduction). Computational modeling (DFT) can predict transition states to guide catalyst design . For biological assays, separate enantiomers via chiral HPLC and evaluate their binding affinities using molecular docking .
Q. How does the bromophenyl group influence the compound’s supramolecular interactions in solid-state crystallography?
- Methodological Answer : The bromine atom participates in halogen bonding, affecting crystal packing. Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., C–H···Br contacts). Compare with non-brominated analogs to quantify lattice energy differences .
Q. What in vitro bioassays are appropriate for evaluating the biological activity of this compound?
- Methodological Answer : Design assays targeting enzymes or receptors where brominated aromatics are known modulators (e.g., cytochrome P450 or kinase inhibition). Use cytotoxicity assays (MTT) on cell lines and compare with control compounds like bisphenol analogs. Dose-response curves and IC₅₀ calculations validate potency .
Q. How can computational methods predict the environmental persistence or toxicity of this compound?
- Methodological Answer : Apply QSAR models to estimate biodegradability or bioaccumulation potential. Molecular dynamics simulations assess interactions with biological membranes. Toxicity endpoints (e.g., LD₅₀) can be predicted using tools like EPA’s TEST software, supplemented by experimental data from high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
